molecular formula C11H15NO3S B12313551 2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid

2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid

Cat. No.: B12313551
M. Wt: 241.31 g/mol
InChI Key: QBEIRCJHPFBVIN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves the reaction of L-cysteine with 2-methoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of cysteine attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the sulfur oxidation state.

    Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino or thiol groups under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-methoxylated products or reduced sulfur compounds.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid: Similar structure but with the methoxy group at the 3-position.

    2-Amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid: Methoxy group at the 4-position.

    2-Amino-3-{[(2-hydroxyphenyl)methyl]sulfanyl}propanoic acid: Hydroxy group instead of methoxy.

Uniqueness

2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional variation can lead to differences in biological activity and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-amino-3-[(2-methoxyphenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C11H15NO3S/c1-15-10-5-3-2-4-8(10)6-16-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)

InChI Key

QBEIRCJHPFBVIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CSCC(C(=O)O)N

Origin of Product

United States

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